molecular formula C26H25N3O B2890940 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847396-49-0

1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2890940
CAS No.: 847396-49-0
M. Wt: 395.506
InChI Key: FRDLUHSNCRJDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a heterocyclic hybrid molecule featuring a pyrrolidin-2-one core substituted at the 4-position with a benzimidazole moiety. The benzimidazole is further functionalized at the 1-position with a (2-methylphenyl)methyl group, while the pyrrolidinone nitrogen is benzylated. The compound’s synthesis likely follows established methods for benzimidazole-pyrrolidinone hybrids, involving cyclocondensation of ortho-diamines with carbonyl-containing precursors under acidic conditions .

Properties

IUPAC Name

1-benzyl-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-19-9-5-6-12-21(19)18-29-24-14-8-7-13-23(24)27-26(29)22-15-25(30)28(17-22)16-20-10-3-2-4-11-20/h2-14,22H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDLUHSNCRJDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the pyrrolidinone moiety. Common reagents used in these reactions include benzyl chloride, 2-methylbenzylamine, and pyrrolidinone. The reaction conditions usually involve heating under reflux with appropriate solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzimidazole-pyrrolidinone compounds.

Scientific Research Applications

1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related compounds from the evidence are compared below:

Compound Name (Source) Core Structure Key Substituents Yield (%) Melting Point (°C) Molecular Weight Key Spectral Data
Target Compound Benzimidazole-pyrrolidinone 1-[(2-Methylphenyl)methyl], 4-benzyl N/A N/A N/A N/A
4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one (2a) Benzimidazole-pyrrolidinone 1-(3-Methylphenyl) N/A N/A N/A IR: 1680 cm⁻¹ (C=O); ¹H NMR: δ 7.5–6.8
Compound 12 Benzimidazole-pyrrolidinone 1-[2-(1-Methylpropylidene)acetohydrazide], 3-methylphenyl 65 194–195 418 MS (25 V): m/z 418; IR: 3250 (N-H)
Compound 13 Benzimidazole-pyrrolidinone 1-[2-(3,5-Dimethylpyrazol-1-yl)-2-oxoethyl], 3-methylphenyl 53 138–139 N/A ¹H NMR: δ 7.3–6.9; MS (25 V)
1-Benzyl-4-phenyl-1H-1,2,3-triazole (Ev7) Triazole 4-Phenyl, 1-benzyl 96–98 N/A 236.12 HRMS: 236.1189; ¹H NMR: δ 8.1–7.2

Key Observations:

  • Substituent Position and Activity : The target compound’s 2-methylphenylmethyl group at the benzimidazole 1-position may enhance lipophilicity compared to the 3-methylphenyl group in compound 2a . This substitution could influence pharmacokinetic properties like membrane permeability.
  • Synthetic Efficiency: Yields for benzimidazole-pyrrolidinone derivatives (e.g., 53–67% in ) are moderate, likely due to steric hindrance from bulky substituents. In contrast, triazole derivatives (e.g., 96–98% in ) achieve near-quantitative yields via CuAAC click chemistry, highlighting the superiority of this method for triazoles .
  • Thermal Stability : Higher melting points in compounds like 12 (194–195°C) vs. 13 (138–139°C) suggest that hydrazide substituents (12) promote stronger intermolecular hydrogen bonding compared to pyrazolyl groups (13) .

Spectroscopic and Analytical Comparisons

  • ¹H NMR: Aromatic protons in benzimidazole-pyrrolidinones typically resonate at δ 6.8–7.5 , whereas triazole derivatives show upfield shifts (δ 7.2–8.1) due to electron-withdrawing effects of the triazole ring .
  • Mass Spectrometry: Benzimidazole-pyrrolidinones (e.g., compound 12, m/z 418) fragment via cleavage of the pyrrolidinone C=O bond, while triazoles (e.g., m/z 236.12) exhibit stable molecular ion peaks due to aromatic stability .

Biological Activity

1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in neuropharmacology and cancer treatment. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodiazole moiety linked to a pyrrolidine ring, which is known to influence its pharmacological properties. The presence of various functional groups contributes to its interaction with biological targets.

Neuropharmacological Effects

Research has indicated that compounds similar to this compound exhibit significant neuroleptic activity. For instance, related benzamides have shown potent inhibitory effects on apomorphine-induced stereotyped behavior in rodent models. One study reported that certain derivatives were up to 15 times more active than established neuroleptics like metoclopramide .

Table 1: Comparison of Neuroleptic Activities

CompoundActivity (relative to metoclopramide)
1-benzyl-4-{1-[(2-methylphenyl)methyl]-...13–408 times more potent
HaloperidolBaseline
MetoclopramideBaseline

The biological activity of the compound may be attributed to its ability to interact with neurotransmitter systems and cellular pathways involved in tumorigenesis. The benzodiazole moiety is particularly noted for its role in enhancing the binding affinity to specific receptors, which may mediate both neuroleptic and anticancer effects.

Case Studies

A notable case study involving structurally similar compounds highlighted their efficacy in reducing symptoms of psychosis while minimizing side effects typically associated with traditional antipsychotics. This underscores the therapeutic potential of this compound in treating psychiatric disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.